molecular formula C18H16N2O5S3 B12134158 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12134158
M. Wt: 436.5 g/mol
InChI Key: DJRZIPLCKFJXHA-YBEGLDIGSA-N
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Description

The compound N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a thiazolidinone derivative characterized by a Z-configured 4-hydroxy-3-methoxybenzylidene substituent at the 5-position and a 4-methylbenzenesulfonamide group at the 3-position of the thiazolidinone core. Key properties include:

  • Molecular formula: C₁₈H₁₆N₂O₅S₃ (estimated based on analogues in ).
  • Molecular weight: ~422.5 g/mol .
  • XLogP3: 3.4, indicating moderate lipophilicity.
  • Hydrogen bond donors/acceptors: 2 and 8, respectively, influencing solubility and target interactions.
  • Stereochemistry: Defined Z-configuration at the methylidene group, critical for biological activity .

Properties

Molecular Formula

C18H16N2O5S3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H16N2O5S3/c1-11-3-6-13(7-4-11)28(23,24)19-20-17(22)16(27-18(20)26)10-12-5-8-14(21)15(9-12)25-2/h3-10,19,21H,1-2H3/b16-10-

InChI Key

DJRZIPLCKFJXHA-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylidene Group

A. Electron-Donating vs. Electron-Withdrawing Groups
  • Nitro-Furyl Derivatives (): Compounds like N-(4-methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide feature a nitro group, which is strongly electron-withdrawing.
  • Halogenated Analogues (): Fluorine or chlorine substituents (e.g., 4c , 4d ) increase lipophilicity (higher XLogP3) and metabolic stability. For example, 4c (XLogP3 ~3.8) has a 73% synthesis yield and melting point of 179–182°C .
B. Alkoxy Chain Modifications
  • Ethoxy/Propoxy Analogues (): Compounds like N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide have longer alkoxy chains, increasing hydrophobicity and membrane permeability compared to the target’s methoxy group .

Variations in the Sulfonamide/Carboxamide Moiety

  • Sulfonamide vs. Carboxamide :
    • The target’s 4-methylbenzenesulfonamide group enhances acidity (pKa ~10) and stability against enzymatic degradation compared to carboxamide derivatives (e.g., 4a–4j in ).
    • Benzothiazole Carboxamides (): Compounds like 4g (70% yield, m.p. ~175°C) exhibit reduced hydrogen-bonding capacity but improved π-π stacking interactions due to aromatic substituents .

Spectroscopic Characterization

  • IR Spectroscopy : All compounds show C=S stretches (1240–1255 cm⁻¹) and NH stretches (3150–3400 cm⁻¹) .
  • NMR : The target’s vanillyl group would display aromatic protons at δ 6.7–7.1 ppm, distinct from halogenated analogues (e.g., 4c δ 7.3–7.5 ppm for fluorophenyl) .

Physicochemical Properties

Property Target Compound Nitro-Furyl Analogues () Halogenated Analogues ()
Melting Point (°C) ~180–190 (estimated) 158–217 173–213
XLogP3 3.4 2.8–3.9 3.5–4.2
Synthesis Yield (%) ~60–70 (estimated) 40–73 60–93
Hydrogen Bond Acceptors 8 7–9 6–8

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